3-Bromo-2,5-dimethylthiophene chemical properties
3-Bromo-2,5-dimethylthiophene chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-2,5-dimethylthiophene
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of 3-Bromo-2,5-dimethylthiophene, a key heterocyclic building block in synthetic chemistry. The document is structured to deliver actionable insights for researchers, scientists, and professionals in drug development and materials science. We will explore its synthesis, physicochemical characteristics, spectroscopic profile, and critical reactivity patterns, with a focus on its application in forming complex molecular architectures. The guide emphasizes the causality behind experimental choices, particularly in widely-used transformations such as Suzuki cross-coupling and Grignard reactions, grounding theoretical knowledge in practical, field-proven applications.
Introduction: The Significance of the Thiophene Scaffold
Heterocyclic scaffolds are cornerstones of medicinal chemistry, with the thiophene ring being a particularly "privileged" structure.[1][2] Thiophene and its derivatives are bioisosteres of benzene rings and are integral to numerous FDA-approved drugs, exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The structural versatility of the thiophene nucleus allows for fine-tuning of physicochemical properties, enhancing drug-receptor interactions and optimizing pharmacokinetic profiles.[5]
3-Bromo-2,5-dimethylthiophene (CAS No. 13140-59-9) emerges as a valuable synthetic intermediate. Its structure features a bromine atom at the 3-position, which is less reactive than the alpha-positions, and methyl groups at the 2- and 5-positions. This specific arrangement makes it an ideal substrate for introducing molecular diversity at the beta-position of the thiophene ring, a crucial strategy in the design of novel therapeutic agents and advanced organic materials like conductive polymers.[6] This guide will elucidate the chemical properties that make this compound a powerful tool in the synthetic chemist's arsenal.
Physicochemical and Safety Profile
A clear understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
The key identifying and physical properties of 3-Bromo-2,5-dimethylthiophene are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 13140-29-9 | [7][8][9] |
| Molecular Formula | C₆H₇BrS | [10] |
| Molecular Weight | 191.09 g/mol | [10][11] |
| Appearance | Liquid | |
| InChIKey | UODXWHPNUCOZEZ-UHFFFAOYSA-N | [10] |
| Canonical SMILES | CC1=CC(=C(S1)C)Br | [10] |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place |
Safety and Handling
According to its Safety Data Sheet (SDS) and GHS classifications, 3-Bromo-2,5-dimethylthiophene is a hazardous substance requiring careful handling.[10][12]
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GHS Pictogram: GHS07 (Exclamation mark)[12]
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Signal Word: Warning[12]
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Hazard Statements:
-
Precautionary Measures:
-
First Aid:
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If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[13]
-
Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.[13]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[13]
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Synthesis and Spectroscopic Characterization
Synthesis Pathway
The synthesis of 3-Bromo-2,5-dimethylthiophene is most commonly achieved through the direct electrophilic bromination of its precursor, 2,5-dimethylthiophene. The methyl groups at the alpha-positions (2 and 5) direct the incoming electrophile (bromine) to one of the vacant beta-positions (3 or 4). Due to symmetry, this results in a single primary product.
Experimental Protocol: Synthesis via Bromination
This protocol describes a general procedure for the bromination of 2,5-dimethylthiophene.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylthiophene (1.0 eq) in an anhydrous inert solvent (e.g., tetrahydrofuran or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the reaction's exothermicity and minimize potential side reactions.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent and add it dropwise to the cooled thiophene solution over 30-60 minutes. The slow addition rate is essential for maintaining temperature control.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 3-Bromo-2,5-dimethylthiophene.
Spectroscopic Profile
Accurate structural elucidation relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to be simple. It should feature two distinct singlets in the aliphatic region (around 2.2-2.5 ppm) corresponding to the two non-equivalent methyl groups at the C2 and C5 positions. A single singlet will appear in the aromatic region (around 6.5-7.0 ppm) for the lone proton at the C4 position.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals: two in the aliphatic region for the methyl carbons, and four in the aromatic region for the thiophene ring carbons (C2, C3, C4, C5). The carbon attached to the bromine (C3) will appear as a quaternary signal at a characteristic upfield shift compared to the other ring carbons. Experimental ¹³C NMR data is available in public databases.[10][14]
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) is an effective tool for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z 190 and 192 ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, confirming the presence of one bromine atom.[10]
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Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-2,5-dimethylthiophene lies in the reactivity of its carbon-bromine bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for C-C bond formation. Thiophene bromides are excellent substrates for this reaction.[15][16] While direct literature for 3-Bromo-2,5-dimethylthiophene is sparse, extensive studies on analogous structures like 2,5-dibromo-3-alkylthiophenes confirm the high efficiency of this transformation.[17][18][19] The reaction couples the thiophene with an organoboron species, typically an aryl or vinyl boronic acid, to create a biaryl or vinylated thiophene structure.
Expert Insights & Causality: The choice of catalyst, ligand, and base is paramount for a successful Suzuki coupling.
-
Catalyst System: A palladium(0) source is required. This is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂.
-
Ligand: For aryl halides, especially those that might be sterically hindered or electronically deactivated, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary. These ligands promote the crucial oxidative addition step of the catalytic cycle and facilitate the final reductive elimination.[20]
-
Base: A base, such as K₃PO₄ or K₂CO₃, is required to activate the boronic acid, forming a more nucleophilic "ate" complex which participates in the transmetalation step.[20]
General Protocol: Suzuki Cross-Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-Bromo-2,5-dimethylthiophene (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and a powdered base (e.g., K₃PO₄, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Reaction: Heat the mixture with vigorous stirring at 80-110°C for 4-24 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Grignard Reagent Formation and Reactivity
The carbon-bromine bond can be converted into a carbon-magnesium bond to form a Grignard reagent. This transformation inverts the polarity at the carbon atom, turning an electrophilic site into a potent nucleophilic one. This intermediate can then react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, nitriles) to install diverse functional groups.
While the direct formation of a Grignard reagent from 3-Bromo-2,5-dimethylthiophene follows standard procedures, an interesting and complex reactivity pattern has been observed for its oxidized derivative, 3-bromo-2,5-dimethylthiophene 1,1-dioxide. Reaction of this sulfone with Grignard reagents does not lead to simple substitution but results in a Michael-type addition followed by a cascade of reactions to form a complex heterotricycloheptane derivative.[21][22] This highlights the profound impact that oxidation of the sulfur atom has on the reactivity of the thiophene ring system, a crucial consideration for synthetic planning.
General Protocol: Grignard Reagent Formation
-
Setup: Place magnesium turnings (1.2-1.5 eq) in a flame-dried, three-necked flask under a strict inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of 3-Bromo-2,5-dimethylthiophene (1.0 eq) in anhydrous THF via a dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and a change in color.
-
Addition: Once initiated, add the remaining thiophene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent, which appears as a grayish, cloudy solution.
-
Application: The freshly prepared Grignard reagent should be used immediately by adding the desired electrophile to the reaction flask, typically at a reduced temperature (e.g., 0°C or -78°C).
Conclusion
3-Bromo-2,5-dimethylthiophene is a strategically important building block whose value is defined by its well-characterized chemical properties. Its synthesis is straightforward, and its safety profile is manageable with standard laboratory precautions. The true utility of this compound is realized in its reactivity, where the C-Br bond serves as a versatile anchor point for sophisticated molecular engineering. Through cornerstone reactions like Suzuki cross-coupling and Grignard reagent formation, it provides reliable and efficient access to a wide range of complex 3-substituted thiophene derivatives. For researchers in drug discovery and materials science, a thorough understanding of these properties is essential for leveraging this compound to its full potential in the creation of novel, high-value molecules.
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